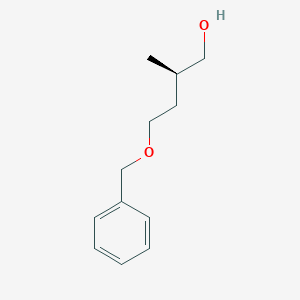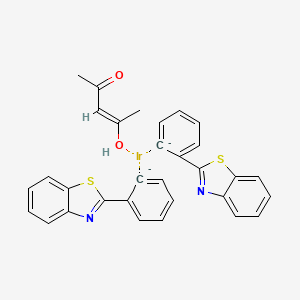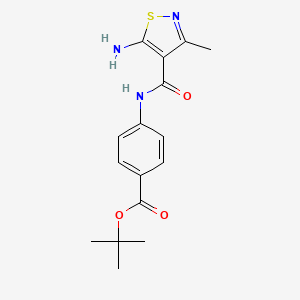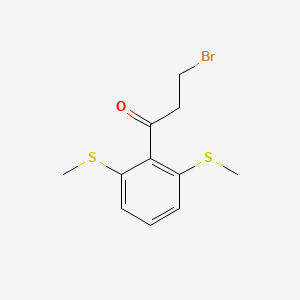
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one is a heterocyclic compound with a pyridine ring structure
Métodos De Preparación
The synthesis of 3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium to yield the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen, metal catalysts, and strong oxidizing agents. The major products formed depend on the type of reaction and the conditions used.
Aplicaciones Científicas De Investigación
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one can be compared with other similar compounds, such as:
- 4-Amino-3-(dimethylamino)-1-phenylpyridin-2(1H)-one
- 3-Amino-4-(methylamino)-1-phenylpyridin-2(1H)-one
These compounds share similar structures but may differ in their chemical properties and biological activities.
Propiedades
Número CAS |
923027-44-5 |
|---|---|
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
3-amino-4-(dimethylamino)-1-phenylpyridin-2-one |
InChI |
InChI=1S/C13H15N3O/c1-15(2)11-8-9-16(13(17)12(11)14)10-6-4-3-5-7-10/h3-9H,14H2,1-2H3 |
Clave InChI |
DNNKHEWDWWNMAH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=O)N(C=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


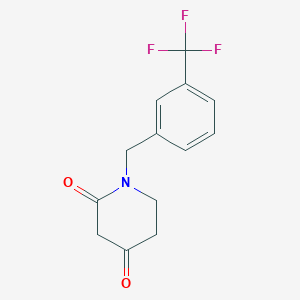
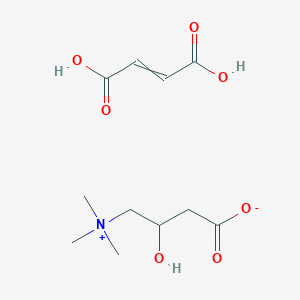



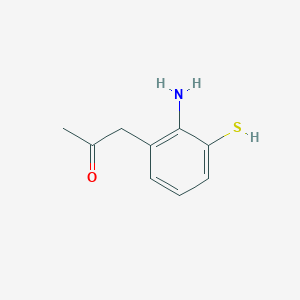
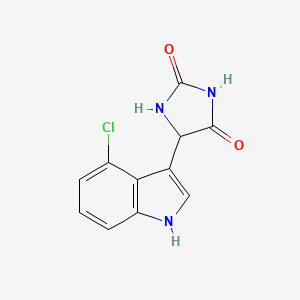

![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)
